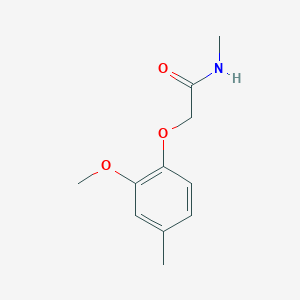
N-(2-methylphenyl)-1H-benzimidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylphenyl)-1H-benzimidazol-2-amine, also known as MBZP, is a chemical compound that belongs to the class of benzimidazole derivatives. It is a white crystalline powder that is sparingly soluble in water but soluble in organic solvents. MBZP has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.
Mécanisme D'action
The mechanism of action of N-(2-methylphenyl)-1H-benzimidazol-2-amine is not fully understood, but it is believed to act by inhibiting certain enzymes or receptors in the body. In cancer cells, N-(2-methylphenyl)-1H-benzimidazol-2-amine has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. In Alzheimer's disease, N-(2-methylphenyl)-1H-benzimidazol-2-amine has been shown to inhibit the aggregation of beta-amyloid peptides, which are thought to play a role in the development of the disease. The exact mechanism of action of N-(2-methylphenyl)-1H-benzimidazol-2-amine in agriculture and material science is still under investigation.
Biochemical and Physiological Effects
N-(2-methylphenyl)-1H-benzimidazol-2-amine has been shown to have various biochemical and physiological effects in the body. In cancer cells, N-(2-methylphenyl)-1H-benzimidazol-2-amine has been shown to induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In Alzheimer's disease, N-(2-methylphenyl)-1H-benzimidazol-2-amine has been shown to reduce the formation of beta-amyloid plaques in the brain, which are associated with cognitive decline. In agriculture, N-(2-methylphenyl)-1H-benzimidazol-2-amine has been shown to inhibit the growth of fungi by disrupting their cell membranes. In material science, N-(2-methylphenyl)-1H-benzimidazol-2-amine has been used as a building block for the synthesis of materials with unique optical and electronic properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methylphenyl)-1H-benzimidazol-2-amine has several advantages as a chemical compound for lab experiments. It is relatively easy to synthesize and has a high purity and stability. It is also versatile and can be used in various fields of research. However, N-(2-methylphenyl)-1H-benzimidazol-2-amine has some limitations, including its low solubility in water and the need for careful control of reaction conditions during synthesis.
Orientations Futures
There are several future directions for research on N-(2-methylphenyl)-1H-benzimidazol-2-amine. In medicine, further studies are needed to explore its potential as a treatment for cancer and Alzheimer's disease. In agriculture, research is needed to develop more effective and environmentally friendly pesticides using N-(2-methylphenyl)-1H-benzimidazol-2-amine. In material science, N-(2-methylphenyl)-1H-benzimidazol-2-amine can be used as a building block for the synthesis of new materials with unique properties, such as conducting polymers and luminescent materials. Overall, N-(2-methylphenyl)-1H-benzimidazol-2-amine has great potential for various scientific applications and is an exciting area of research.
Méthodes De Synthèse
N-(2-methylphenyl)-1H-benzimidazol-2-amine can be synthesized through several methods, including the reaction of 2-aminobenzimidazole with 2-methylphenylboronic acid in the presence of a palladium catalyst. Another method involves the reaction of 2-aminobenzimidazole with 2-methylphenyl isocyanate in the presence of a base such as potassium carbonate. The synthesis of N-(2-methylphenyl)-1H-benzimidazol-2-amine is a complex process that requires careful control of the reaction conditions to obtain a high yield and purity.
Applications De Recherche Scientifique
N-(2-methylphenyl)-1H-benzimidazol-2-amine has been studied for its potential applications in various scientific fields. In medicine, N-(2-methylphenyl)-1H-benzimidazol-2-amine has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. It has also been studied as a potential treatment for Alzheimer's disease due to its ability to inhibit the aggregation of beta-amyloid peptides. In agriculture, N-(2-methylphenyl)-1H-benzimidazol-2-amine has been shown to have fungicidal properties and can be used as a pesticide to control plant diseases. In material science, N-(2-methylphenyl)-1H-benzimidazol-2-amine has been used as a building block for the synthesis of novel materials with unique properties.
Propriétés
Nom du produit |
N-(2-methylphenyl)-1H-benzimidazol-2-amine |
|---|---|
Formule moléculaire |
C14H13N3 |
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
N-(2-methylphenyl)-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C14H13N3/c1-10-6-2-3-7-11(10)15-14-16-12-8-4-5-9-13(12)17-14/h2-9H,1H3,(H2,15,16,17) |
Clé InChI |
SXLMEPQWOAXDAB-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC2=NC3=CC=CC=C3N2 |
SMILES canonique |
CC1=CC=CC=C1NC2=NC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-ethoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269395.png)

![4-fluoro-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269397.png)
![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B269400.png)
![N-[3-(allyloxy)phenyl]-2-ethoxybenzamide](/img/structure/B269402.png)





![2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide](/img/structure/B269412.png)